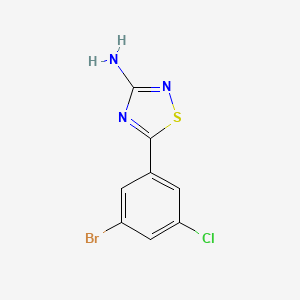

5-(3-Bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine

Description

Properties

Molecular Formula |

C8H5BrClN3S |

|---|---|

Molecular Weight |

290.57 g/mol |

IUPAC Name |

5-(3-bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine |

InChI |

InChI=1S/C8H5BrClN3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |

InChI Key |

YLNZFNGKPOHHHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C2=NC(=NS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-5-chloroaniline with thiocarbonyl diimidazole to form the thiadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-(3-Bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,2,4-Thiadiazoles

(a) 5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine

- CAS : 881401-94-1

- Molecular Weight : 213.21 g/mol

- Key Differences : Replaces Br with Cl and lacks the 5-chloro substituent.

- Applications : Used in kinase activator studies. Demonstrated moderate yield (25%) in synthesis and LCMS purity (method E: tR = 1.67 min; [M+H]+ = 246) .

(b) 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine

- CAS : 881401-94-1

- Molecular Weight : 213.21 g/mol

- Key Differences : Fluorine substituents enhance electronegativity and metabolic stability compared to bromine/chlorine.

- Applications : Discontinued due to unspecified challenges in availability .

(c) 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine

Triazole and Thiadiazoline Analogs

(a) 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

- CAS : 1228014-23-0

- Molecular Weight : Varies by aryl substitution (e.g., 289.14 g/mol for 3-bromo derivatives).

- Key Differences : Triazole core instead of thiadiazole.

- Applications : Exhibits anticancer activity (IC₅₀ = 2.5–15 μM against HeLa and MCF-7 cell lines) .

(b) 4-(4-Chlorophenyl)-5-imino-N-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine

Halogenated Heterocycles with Modified Cores

(a) 5-(3-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

- Key Differences : Methoxy group instead of halogens.

- Applications: Noted in metabolic studies but lacks pharmaceutical data .

(b) 5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Halogenation Impact : Bromine and chlorine substituents enhance lipophilicity and target binding in anticancer agents but may increase toxicity risks . Fluorine analogs offer metabolic stability but face synthesis challenges .

- Core Structure : Thiadiazoles exhibit broader pharmaceutical applications (e.g., kinase modulation), while triazoles are prioritized in anticancer research due to their heterocyclic versatility .

- Synthetic Feasibility : Thiadiazoles with halogenated phenyl groups generally require multi-step syntheses with moderate yields (25–50%), highlighting scalability challenges .

Biological Activity

5-(3-Bromo-5-chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's structure features a thiadiazole ring substituted with a 3-bromo-5-chlorophenyl group, which influences its reactivity and interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of 290.57 g/mol. The compound's unique structure allows it to undergo various chemical reactions, making it a versatile candidate for further biological evaluation.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrClN3S |

| Molecular Weight | 290.57 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1697479-75-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins critical for the survival of pathogens or cancer cells. The thiadiazole ring is known to interact with sulfhydryl groups in proteins, potentially leading to enzyme inactivation and disruption of cellular functions .

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showed moderate activity against Escherichia coli.

The minimum inhibitory concentrations (MIC) for selected derivatives are summarized in the following table:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Thiadiazole Derivative | 0.06 | Staphylococcus epidermidis |

| Other Derivative | TBD | Escherichia coli |

Antifungal Activity

The compound also shows promise as an antifungal agent. Its mechanism may involve disrupting fungal cell membranes or inhibiting key metabolic pathways essential for fungal growth .

Anticancer Activity

In anticancer research, the compound has been evaluated for its efficacy against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, structural modifications can enhance its potency against specific cancer types .

Case Studies

A series of studies have been conducted to evaluate the biological activity of related thiadiazole compounds:

- Study on Anticancer Activity : A derivative of the thiadiazole scaffold was tested against several cancer cell lines and demonstrated significant cytotoxic effects compared to standard chemotherapeutics.

- Antimicrobial Evaluation : In vitro testing revealed that certain substitutions on the thiadiazole ring significantly increased antimicrobial potency against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.